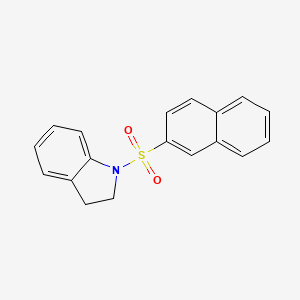

(2-Naphthylsulfonyl)indoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Naphthylsulfonyl)indoline” is a compound that belongs to the class of organic compounds known as 2-naphthalene sulfonic acids and derivatives . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group (or a derivative thereof) at the 2-position . The compound is based on the indole structure, but the 2-3 bond is saturated .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The molecular formula of “(2-Naphthylsulfonyl)indoline” is C18H15NO2S . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis

Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Naphthylsulfonyl)indoline” include a molecular weight of 309.38 and a density of 1.3±0.1 g/cm3 . The boiling point is 504.4±43.0 °C at 760 mmHg .科学的研究の応用

Multicomponent Reactions

Indoles, such as (2-Naphthylsulfonyl)indoline, are versatile and common nitrogen-based heterocyclic scaffolds. They are frequently used in the synthesis of various organic compounds . In recent years, there has been considerable activity towards the synthesis of indole derivatives due to their potential for the design of polycyclic structures .

Pharmaceuticals

Indoline structures, including (2-Naphthylsulfonyl)indoline, are found in a large number of natural products and have been studied extensively in recent years for their pharmaceutical applications . Drugs containing indoline have played important roles in disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases .

Anti-Tumor Applications

Indoline-related alkaloids have been fully developed as antibiotics, and their activities on anti-tumor are mainly studied now . The indoline structure can interact with the amino acid residues of proteins by hydrophobic manner, which makes it a promising candidate for anti-tumor applications .

Anti-Bacterial Applications

The resistance of bacteria is increasing, and researchers are turning to the construction of new drug scaffolds, such as indoline . Indoline-related alkaloids have shown promising results as antibiotics .

Anti-Inflammatory and Analgesic Applications

Indoline compounds have been used as anti-inflammatory and analgesic drugs . The special structure and properties of indoline make it a valuable component in drug design .

Cardiovascular Disease Treatment

Indoline structures have been used to treat cardiovascular diseases . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, which makes it a promising candidate for cardiovascular disease treatment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-naphthalen-2-ylsulfonyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-22(21,19-12-11-15-6-3-4-8-18(15)19)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONYHAMSEDYZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640711 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Naphthylsulfonyl)indoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2694953.png)

![2-[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2694954.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2694957.png)

![N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide](/img/structure/B2694961.png)

![8-(2-(dimethylamino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694967.png)

![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2694968.png)

![(1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2694972.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694973.png)

![2-amino-3-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2694974.png)

![Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2694975.png)